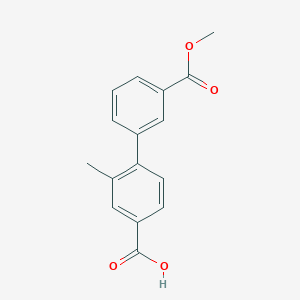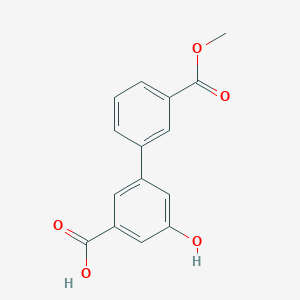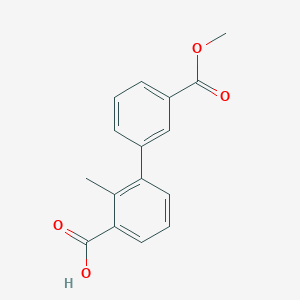![molecular formula C15H12N2O5 B6404914 2-[3-(N-Methylaminocarbonyl)phenyl]-4-nitrobenzoic acid, 95% CAS No. 1261894-84-1](/img/structure/B6404914.png)
2-[3-(N-Methylaminocarbonyl)phenyl]-4-nitrobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(N-Methylaminocarbonyl)phenyl]-4-nitrobenzoic acid, 95% (hereafter referred to as 2-MPC-4-NO2) is a compound that has a wide range of applications in scientific research. It has been used in various studies to investigate biochemical and physiological processes, as well as in lab experiments.
科学研究应用
2-MPC-4-NO2 has been used in numerous studies to investigate biochemical and physiological processes. It has been used as a substrate to investigate the catalytic activity of various enzymes, such as the enzymes involved in the metabolism of drugs and toxins. It has also been used to study the mechanisms of action of various drugs, including those used in the treatment of cancer and neurological disorders. In addition, it has been used to study the mechanisms of action of various hormones, such as insulin and glucagon.
作用机制
2-MPC-4-NO2 acts as a substrate for various enzymes, including those involved in the metabolism of drugs and toxins. It is believed to interact with these enzymes in two ways. First, it can be converted to its active form, 2-MPC-4-NO2-O-methyl ester, by esterases. This active form can then interact with the enzymes, resulting in the formation of the corresponding enzyme-substrate complex. Second, it can be converted to its inactive form, 2-MPC-4-NO2-O-methyl ether, by the enzyme mono-oxygenase. This inactive form does not interact with the enzymes, resulting in the inhibition of enzyme activity.
Biochemical and Physiological Effects
2-MPC-4-NO2 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and toxins, resulting in the inhibition of drug metabolism. It has also been shown to increase the activity of enzymes involved in the metabolism of carbohydrates, resulting in increased glucose uptake and increased insulin sensitivity. In addition, it has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.
实验室实验的优点和局限性
2-MPC-4-NO2 has several advantages and limitations when used in lab experiments. One of the main advantages is its low cost and easy availability. This makes it an ideal choice for experiments that require large amounts of the compound. Additionally, it is relatively stable in solution, making it suitable for experiments that require long-term storage. However, 2-MPC-4-NO2 is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.
未来方向
The future directions for 2-MPC-4-NO2 are numerous. It could be used in further studies to investigate the mechanisms of action of various drugs, hormones, and toxins. It could also be used in studies to investigate the effects of various environmental factors on biochemical and physiological processes. Additionally, it could be used in studies to investigate the effects of various drugs and toxins on the activity of enzymes involved in drug metabolism. Finally, it could be used in studies to investigate the effects of various drugs and toxins on the development of cancer and other diseases.
合成方法
2-MPC-4-NO2 can be synthesized using a two-step process. The first step involves the reaction of 2-nitrobenzoic acid with N-methyl-aminocarbonyl chloride, producing the intermediate compound 2-[3-(N-methyl-aminocarbonyl)phenyl]-4-nitrobenzoic acid. The second step involves the reduction of the intermediate compound to 2-MPC-4-NO2 using sodium borohydride.
属性
IUPAC Name |
2-[3-(methylcarbamoyl)phenyl]-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-16-14(18)10-4-2-3-9(7-10)13-8-11(17(21)22)5-6-12(13)15(19)20/h2-8H,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQTXMSUGNONPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690664 |
Source


|
| Record name | 3'-(Methylcarbamoyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261894-84-1 |
Source


|
| Record name | 3'-(Methylcarbamoyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404853.png)
![5-Methoxy-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404858.png)
![2-Chloro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404866.png)
![6-Chloro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404876.png)
![2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404883.png)
![5-Chloro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404888.png)



![3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95%](/img/structure/B6404919.png)
![3-[3-(N-Methylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6404925.png)


